

Kmeriol (CAS 54306-10-4): A Technical Guide for Researchers

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Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **Kmeriol** (CAS 54306-10-4), a natural product with potential pharmacological applications. Due to the limited direct research on **Kmeriol**, this guide synthesizes information from studies on structurally related compounds containing the 3,4,5-trimethoxyphenyl moiety to infer its potential mechanism of action, biological effects, and associated experimental protocols.

Chemical and Physical Properties

Kmeriol, also known as 3-(3',4',5'-trimethoxyphenyl)-1,2-propanediol, is a small molecule with the chemical formula $C_{12}H_{18}O_5$ and a molecular weight of 242.27 g/mol .[1][2] While extensive experimental data on its physical properties are not readily available, predicted values suggest a boiling point of 408.1 ± 40.0 °C and a density of 1.175 ± 0.06 g/cm³.[3] Its primary application noted in commercial sources is as an organic intermediate in synthesis.[3]



Property	Value	Source
CAS Number	54306-10-4	[1]
Molecular Formula	C12H18O5	[1][2]
Molecular Weight	242.27 g/mol	[1][2]
Predicted Boiling Point	408.1 ± 40.0 °C	[3]
Predicted Density	1.175 ± 0.06 g/cm ³	[3]
Predicted Acidity (pKa)	13.98 ± 0.20	[3]
Appearance	White solid	[3]
Purity	>98% (as offered by commercial suppliers)	

Postulated Mechanism of Action and Signaling Pathway

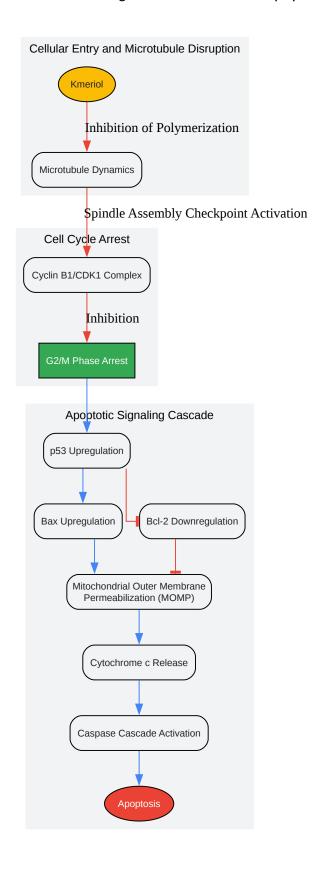
Direct studies on the mechanism of action of **Kmeriol** are scarce. However, a significant body of research on compounds featuring the 3,4,5-trimethoxyphenyl (TMP) moiety points towards a common biological activity: the disruption of microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest, primarily at the G2/M phase, and the subsequent induction of apoptosis. One source suggests a potential, though not fully understood, interaction with the central nervous system, possibly affecting monoamine pathways.

The anti-proliferative effects of TMP-containing compounds are often attributed to their binding to the colchicine site on β-tubulin, which inhibits tubulin polymerization. This disruption of microtubule formation activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition. Prolonged arrest at this checkpoint is a potent trigger for the intrinsic apoptotic pathway.

The downstream signaling cascade typically involves the upregulation of pro-apoptotic proteins such as p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization



(MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates the caspase cascade, culminating in the execution of apoptosis.





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Caption: Postulated signaling pathway for **Kmeriol** and related TMP compounds.

In Vitro Cytotoxicity of Structurally Related Compounds

While specific IC₅₀ values for **Kmeriol** are not available in the public domain, numerous studies have reported the cytotoxic effects of structurally analogous compounds containing the 3,4,5-trimethoxyphenyl group against various cancer cell lines. This data suggests that **Kmeriol** may exhibit similar anti-proliferative properties.



Compound	Cell Line	IC50 (μM)	Reference
2-(Benzo[d]oxazol-2- ylthio)-N-(4- methoxybenzyl)-N- (3,4,5- trimethoxyphenyl)acet amide	MGC-803	0.45	[4]
1-(3,4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides (manisidine derivative)	MCF-7	7.79	[5]
1-(3,4- methoxyphenyl)-5- (3,4,5- trimethoxyphenyl)-1H- 1,2,4-triazole-3- carboxanilides (o- anisidine derivative)	MCF-7	10.79	[5]
3',4',5'- trimethoxyflavonol	PC-3	32.1	[6]
3',4',5'- trimethoxyflavonol	DU145	27.2	[6]
3',4',5'- trimethoxyflavonol	LNCaP	14.7	[6]
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one	HCT116	<0.05	[7]



(E)-3-(3-hydroxy-4- methoxyphenyl)-1- (3,4,5- trimethoxyphenyl)prop -2-en-1-one	HT-29	<0.05	[7]
(E)-3-(3- hydroxyphenyl)-1- (3,4,5- trimethoxyphenyl)prop -2-en-1-one	DU145	0.8	[8]
(E)-3-(3- hydroxyphenyl)-1- (3,4,5- trimethoxyphenyl)prop -2-en-1-one	PC3	1.1	[8]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of compounds structurally related to **Kmeriol**. These can serve as a starting point for designing studies on **Kmeriol**.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of a compound on cancer cell lines.

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Kmeriol) and a vehicle control. Incubate for 48-72 hours.
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.



- Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle distribution.

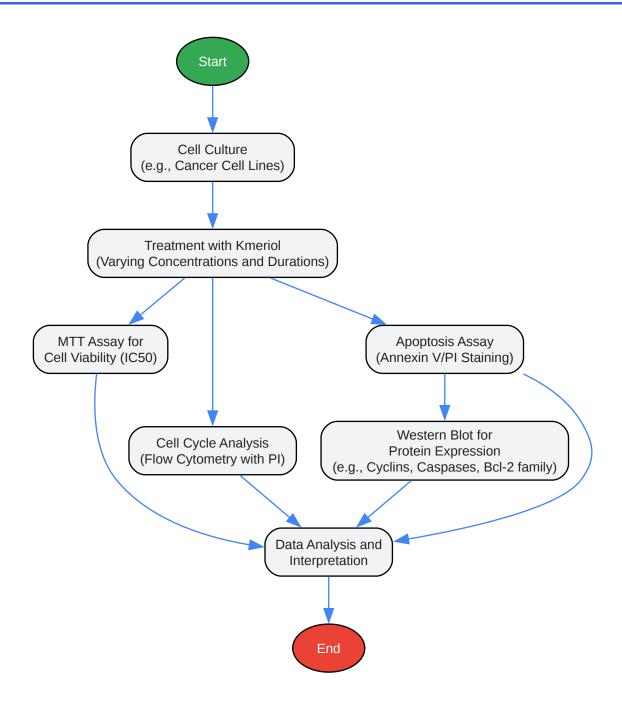
- Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
- Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
- Fixation: Fix the cells in 70% ethanol at -20°C overnight.
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution (G0/G1, S, and G2/M phases).

Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying the induction of apoptosis.

- Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
- Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9][10]
- Flow Cytometry: Analyze the stained cells by flow cytometry.[9][10] Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9][10]





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Caption: A generalized experimental workflow for characterizing **Kmeriol**'s bioactivity.

Toxicology and Safety

There is a lack of publicly available, specific toxicology reports for **Kmeriol**. The primary source of safety information comes from Material Safety Data Sheets (MSDS) provided by chemical suppliers, which generally advise standard laboratory precautions for handling chemical compounds. The cytotoxicity data from structurally related compounds suggest that **Kmeriol**



could have toxic effects on dividing cells. Therefore, appropriate personal protective equipment should be used when handling this compound, and further toxicological studies are warranted to establish a comprehensive safety profile.

Conclusion and Future Directions

Kmeriol (CAS 54306-10-4) is a compound with limited direct research, but its structural similarity to other 3,4,5-trimethoxyphenyl-containing molecules suggests a potential for anti-proliferative activity through the disruption of microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis. The information presented in this guide, derived from studies on analogous compounds, provides a strong foundation for initiating research into the pharmacological properties of **Kmeriol**.

Future research should focus on:

- Confirming the proposed mechanism of action through direct experimental studies with Kmeriol.
- Determining the IC₅₀ values of Kmeriol against a panel of cancer cell lines.
- Conducting in vivo studies to evaluate the efficacy and safety of **Kmeriol** in animal models.
- Performing comprehensive toxicological assessments to establish a detailed safety profile.

By undertaking these studies, the scientific community can fully elucidate the therapeutic potential of **Kmeriol** and its viability as a lead compound in drug development.

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